3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile
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Overview
Description
3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile: is an organic compound with a unique structure that includes an oxolan ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile typically involves the reaction of oxolan derivatives with nitrile-containing reagents under controlled conditions. One common method involves the use of oxolan-3-yl derivatives and cyanoacetic acid in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitrile groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile exerts its effects involves its interaction with molecular targets through its nitrile and oxolan groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the reaction conditions and the presence of other reagents.
Molecular Targets and Pathways:
Nitrile Group: The nitrile group can act as an electrophile, reacting with nucleophiles to form new compounds.
Oxolan Ring: The oxolan ring can participate in ring-opening reactions, leading to the formation of linear or branched products.
Comparison with Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: This compound has a piperidine ring instead of an oxolan ring, leading to different reactivity and applications.
3-Oxo-3-(2-thienyl)propanenitrile: This compound contains a thienyl group, which imparts different electronic properties and reactivity compared to the oxolan ring.
Uniqueness: 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile is unique due to the presence of the oxolan ring, which provides distinct reactivity and potential applications in various fields. Its structure allows for specific interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-oxo-3-[(3R)-oxolan-3-yl]propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h6H,1-2,4-5H2/t6-/m1/s1 |
InChI Key |
FUXCNUVQVSLRSP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COC[C@@H]1C(=O)CC#N |
Canonical SMILES |
C1COCC1C(=O)CC#N |
Origin of Product |
United States |
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